1,3-Difluoro-2-methyl-5-nitrobenzene
CAS No.: 170572-48-2
Cat. No.: VC21281257
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170572-48-2 |
|---|---|
| Molecular Formula | C7H5F2NO2 |
| Molecular Weight | 173.12 g/mol |
| IUPAC Name | 1,3-difluoro-2-methyl-5-nitrobenzene |
| Standard InChI | InChI=1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 |
| Standard InChI Key | QRGQSKODTJDDHT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1F)[N+](=O)[O-])F |
| Canonical SMILES | CC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Introduction
1,3-Difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . It features a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. This compound typically appears as a white crystalline solid and is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide.
Synthesis and Purification
The synthesis of 1,3-Difluoro-2-methyl-5-nitrobenzene is typically achieved through nitration reactions. In industrial settings, large-scale nitration reactors are employed to optimize yield and purity. Post-reaction purification often involves crystallization and recrystallization processes to ensure high purity.
Biological Activity and Applications
The biological activity of 1,3-Difluoro-2-methyl-5-nitrobenzene is primarily linked to its potential use in drug discovery and development. The compound's nitro group may undergo reduction to form reactive intermediates that can interact with proteins or nucleic acids, potentially leading to therapeutic applications. Additionally, it has been investigated for use in developing fluorescent probes and imaging agents due to its unique structural characteristics.
Similar Compounds
Several compounds share structural similarities with 1,3-Difluoro-2-methyl-5-nitrobenzene. Here are some notable examples:
| Compound Name | Similarity Index | Characteristics |
|---|---|---|
| 1,3-Difluoro-2-methyl-5-aminobenzene | - | Reduction product; contains an amino group |
| 2,6-Difluoro-4-nitrotoluene | - | Different substitution pattern on the benzene ring |
| 1,4-Difluoro-2-methyl-5-nitrobenzene | 0.90 | Similar molecular formula but different positions |
| 1,5-Difluoro-3-methyl-2-nitrobenzene | 0.92 | Varying methyl group position |
| 1,3,5-Trifluoro-2-nitrobenzene | 0.91 | Contains an additional fluorine atom |
Safety and Handling
1,3-Difluoro-2-methyl-5-nitrobenzene is classified with hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and respiratory tract irritation. Precautionary statements include P261, P305+P351+P338, advising against inhalation and recommending protective measures during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume